molecular formula C20H25N5O B2636369 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide CAS No. 1421522-46-4

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide

Katalognummer: B2636369
CAS-Nummer: 1421522-46-4
Molekulargewicht: 351.454
InChI-Schlüssel: MIEWGAMBPFNZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a compound that has been studied for its potential use in the treatment of Alzheimer’s disease (AD) . It belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) .

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds showed potential anticancer activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, highlighting the role of structural variations in enhancing biological activity (Rahmouni et al., 2016).

Dual Activity on Serotonin and Dopamine Receptors

Research into compounds with affinity for D2/D3 dopamine and serotonin 5-HT1A receptors identified a series of cyclohexylpyrimidin-2-ylamines with potential as antipsychotic agents. These studies shed light on the structural contributions to receptor binding and the potential for increased efficacy and decreased side effects in antipsychotic therapy (Wustrow et al., 1998).

Anti-TMV Activity

Compounds designed as N-(pyrimidin-5-yl)-N′-phenylureas exhibited significant anti-TMV (tobacco mosaic virus) activity, offering a new avenue for the development of antiviral agents. This highlights the potential of targeted chemical synthesis in the development of novel pesticides (Yuan et al., 2011).

Phosphodiesterase Inhibitors

The synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific phosphodiesterase demonstrated potential for oral antihypertensive activity. This work underscores the importance of molecular substitution for achieving desired biological activities (Dumaitre & Dodic, 1996).

Hepatic Metabolism in Cancer Treatment

A study on MK-0457, an Aurora kinase inhibitor for cancer treatment, examined its in vitro metabolism across species, highlighting the roles of cytochrome P450 and flavin-containing monooxygenase in drug metabolism. Understanding these metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing drug interactions (Ballard et al., 2007).

Wirkmechanismus

The compound has been found to exhibit inhibitory activity against AChE, with one derivative, compound 6g, showing potent inhibitory activity . The mechanism of inhibition was analyzed, and it was found that compound 6g was a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources . It’s important to handle all chemicals with appropriate safety measures.

Eigenschaften

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-19(16-6-4-5-7-16)23-17-14-21-20(22-15-17)25-12-10-24(11-13-25)18-8-2-1-3-9-18/h1-3,8-9,14-16H,4-7,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEWGAMBPFNZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.